Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime
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Overview
Description
Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime is a chemical compound with the molecular formula C8H11N2O2S and a molecular weight of 199.25 g/mol. This compound is known for its unique structure, which includes a pyridine ring, a thioether linkage, and an oxime group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime typically involves the reaction of 2-pyridinecarboxaldehyde with a thioether and an oxime. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The thioether linkage can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the thioether linkage can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime include:
2-(pyridin-2-yl)acetaldehyde: This compound lacks the oxime group and has different chemical properties.
N-methoxy-2-(1-oxidopyridin-1-ium-2-yl)sulfanylethanimine: This compound has a similar structure but different functional groups. The uniqueness of this compound lies in its combination of a pyridine ring, thioether linkage, and oxime group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O2S |
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Molecular Weight |
198.24 g/mol |
IUPAC Name |
N-methoxy-2-(1-oxidopyridin-1-ium-2-yl)sulfanylethanimine |
InChI |
InChI=1S/C8H10N2O2S/c1-12-9-5-7-13-8-4-2-3-6-10(8)11/h2-6H,7H2,1H3 |
InChI Key |
OMVWDVRVQUCSML-UHFFFAOYSA-N |
Canonical SMILES |
CON=CCSC1=CC=CC=[N+]1[O-] |
Origin of Product |
United States |
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